Cas no 1122-86-7 (4-Ethoxypiperidine)

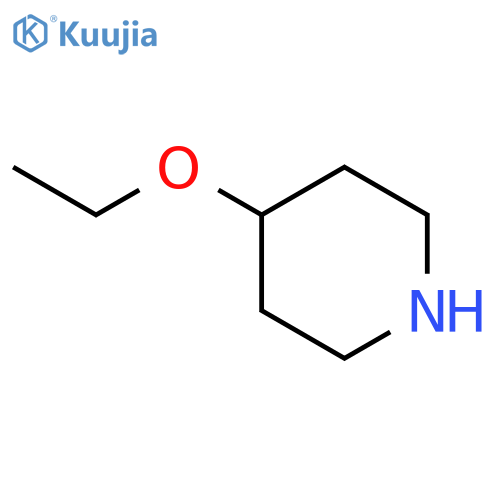

4-Ethoxypiperidine structure

商品名:4-Ethoxypiperidine

4-Ethoxypiperidine 化学的及び物理的性質

名前と識別子

-

- 4-Ethoxypiperidine

- 4-ethoxypiperidine(SALTDATA: 0.85HCl 0.6H2O)

- SCHEMBL78025

- FT-0601767

- BCP11332

- FS-5206

- 4-ethoxyl piperidine

- F81702

- Piperidine, 4-ethoxy-

- Z274503162

- AKOS000172887

- EN300-52306

- A802540

- MFCD06247385

- CS-0206667

- 4-ethoxy piperidine

- DTXSID10467701

- AB01186826-03

- 1122-86-7

- SB30710

- BB 0253268

- 4-Ethoxy-piperidine

- NCGC00341294-01

- OYHQAXYDSYSGEI-UHFFFAOYSA-N

- 4-ethoxy-piperidine >98%

- DTXCID00418520

- STK355946

-

- MDL: MFCD06247385

- インチ: InChI=1S/C7H15NO/c1-2-9-7-3-5-8-6-4-7/h7-8H,2-6H2,1H3

- InChIKey: OYHQAXYDSYSGEI-UHFFFAOYSA-N

- ほほえんだ: CCOC1CCNCC1

計算された属性

- せいみつぶんしりょう: 129.11500

- どういたいしつりょう: 129.115364

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 69.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 21.3

じっけんとくせい

- 色と性状: まだ確定していません。

- 密度みつど: 0.92

- ふってん: 174-176°C

- フラッシュポイント: 174-176°C

- 屈折率: 1.451

- PSA: 21.26000

- LogP: 1.10370

- ようかいせい: 未確定

4-Ethoxypiperidine セキュリティ情報

4-Ethoxypiperidine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Ethoxypiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277337-100mg |

4-Ethoxypiperidine |

1122-86-7 | 96% | 100mg |

¥146.00 | 2024-08-09 | |

| Enamine | EN300-52306-2.5g |

4-ethoxypiperidine |

1122-86-7 | 2.5g |

$152.0 | 2023-06-12 | ||

| Apollo Scientific | OR315089-5g |

4-Ethoxypiperidine |

1122-86-7 | 98% | 5g |

£326.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277337-10g |

4-Ethoxypiperidine |

1122-86-7 | 96% | 10g |

¥5864.00 | 2024-08-09 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0184-25g |

4-Ethoxypiperidine |

1122-86-7 | 98% | 25g |

4070.6CNY | 2021-05-08 | |

| Chemenu | CM181034-10g |

4-Ethoxypiperidine |

1122-86-7 | 95% | 10g |

$394 | 2021-08-05 | |

| Apollo Scientific | OR315089-1g |

4-Ethoxypiperidine |

1122-86-7 | 98% | 1g |

£92.00 | 2025-02-20 | |

| Enamine | EN300-52306-0.1g |

4-ethoxypiperidine |

1122-86-7 | 0.1g |

$30.0 | 2023-06-12 | ||

| Enamine | EN300-52306-1.0g |

4-ethoxypiperidine |

1122-86-7 | 1g |

$87.0 | 2023-06-12 | ||

| abcr | AB172833-1 g |

4-Ethoxypiperidine; . |

1122-86-7 | 1g |

€121.90 | 2022-03-04 |

4-Ethoxypiperidine 関連文献

-

1. Alkyl–oxygen heterolyses in 4-arylpiperidin-4-ols and related esters. Part III. Some 4-alkoxy-4-arylpiperdinesA. F. Casy,P. Pocha J. Chem. Soc. C 1967 979

-

Lihua Wang,Ye Wen,Jie Liu,Jun Zhou,Can Li,Chunying Wei Org. Biomol. Chem. 2011 9 2648

1122-86-7 (4-Ethoxypiperidine) 関連製品

- 4045-24-3(4-Methoxypiperidine)

- 88536-11-2(4-Propoxypiperidine)

- 43139-18-0(4-Isopropoxypiperidine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 68551-17-7(Isoalkanes, C10-13)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1122-86-7)4-Ethoxypiperidine

清らかである:99%/99%

はかる:5g/25g

価格 ($):164.0/526.0